1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
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Overview
Description
1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound with moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of high-energy materials and fluorescent dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine: This compound has a thiophene ring instead of a methoxyphenyl group.
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a phenyl group at a different position on the oxadiazole ring.
Uniqueness
1-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-5-3-2-4-7(8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 |
InChI Key |
SMBJNBGXBLKEBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CN |
Origin of Product |
United States |
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